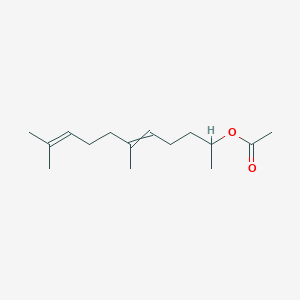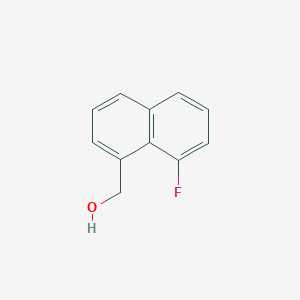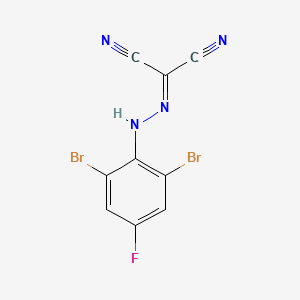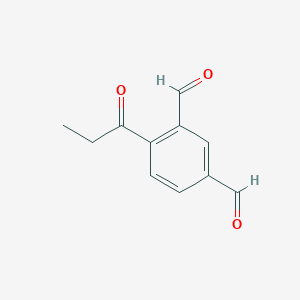
Butyl 9-(dicyanomethylidene)-9H-fluorene-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BUTYL 9-(DICYANOMETHYLIDENE)FLUORENE-4-CARBOXYLATE: is a novel organic compound known for its excellent fluorescent properties. It has a stable molecular structure and high solubility in organic solvents. This compound is commonly used in fluorescence labeling, bioimaging, and chemical sensors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of BUTYL 9-(DICYANOMETHYLIDENE)FLUORENE-4-CARBOXYLATE typically involves chemical synthesis methods that are common in organic chemistry laboratories. The specific synthetic routes and reaction conditions can vary, but they generally involve the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include fluorene derivatives and butyl esters.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired compound.
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: : In industrial settings, the production of BUTYL 9-(DICYANOMETHYLIDENE)FLUORENE-4-CARBOXYLATE may involve large-scale chemical reactors and automated processes to ensure consistent quality and yield. The industrial methods are designed to optimize the efficiency and scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: : BUTYL 9-(DICYANOMETHYLIDENE)FLUORENE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups of the compound.
Substitution: Substitution reactions can occur, where specific atoms or groups in the compound are replaced with other atoms or groups.
Common Reagents and Conditions: : The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products: : The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized fluorene derivatives, while substitution reactions may produce a variety of substituted fluorene compounds .
Wissenschaftliche Forschungsanwendungen
BUTYL 9-(DICYANOMETHYLIDENE)FLUORENE-4-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: It is used as a fluorescent probe in chemical sensors to detect various analytes.
Biology: The compound is employed in bioimaging techniques to visualize biological structures and processes.
Wirkmechanismus
The mechanism by which BUTYL 9-(DICYANOMETHYLIDENE)FLUORENE-4-CARBOXYLATE exerts its effects is primarily based on its fluorescent properties. The compound absorbs light at specific wavelengths and emits light at different wavelengths, making it useful for fluorescence-based applications. The molecular targets and pathways involved in its action depend on the specific application, such as binding to specific biomolecules in bioimaging .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
BUTYL 9-(DICYANOMETHYLIDENE)-9H-FLUORENE-4-CARBOXYLATE: This compound has a similar structure but may have different functional groups or substituents.
FLUORENE DERIVATIVES: Other fluorene derivatives with different substituents can exhibit similar fluorescent properties.
Uniqueness: : BUTYL 9-(DICYANOMETHYLIDENE)FLUORENE-4-CARBOXYLATE is unique due to its specific combination of functional groups, which confer its excellent fluorescent properties and high solubility in organic solvents. These characteristics make it particularly suitable for applications in fluorescence labeling, bioimaging, and chemical sensors .
Eigenschaften
CAS-Nummer |
93376-18-2 |
|---|---|
Molekularformel |
C21H16N2O2 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
butyl 9-(dicyanomethylidene)fluorene-4-carboxylate |
InChI |
InChI=1S/C21H16N2O2/c1-2-3-11-25-21(24)18-10-6-9-17-19(14(12-22)13-23)15-7-4-5-8-16(15)20(17)18/h4-10H,2-3,11H2,1H3 |
InChI-Schlüssel |
KGZSDXHNEWSCQS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2=C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,3S,4S,5R,6R)-6-[[(3S,4S,6aR,6bS,8aS,12aS,14bR)-8a-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B14077506.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-4,5-dimethoxy-2-methylbenzene](/img/structure/B14077517.png)
![4-Ethyl-7-[(5-thio-beta-D-xylopyranosyl)oxy]coumarin](/img/structure/B14077529.png)
![Benzene, 1-chloro-4-[[(4-methylphenyl)thio]methyl]-](/img/structure/B14077536.png)




![2-{2-[4-(Dipropylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide](/img/structure/B14077571.png)



